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molecular formula C13H10O5 B1218759 2,2',4,4'-Tetrahydroxybenzophenone CAS No. 131-55-5

2,2',4,4'-Tetrahydroxybenzophenone

Cat. No. B1218759
M. Wt: 246.21 g/mol
InChI Key: WXNRYSGJLQFHBR-UHFFFAOYSA-N
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Patent
US05728888

Procedure details

440 g (3.30 mol) of AlCl3 were stirred into 120 g (1.64 mol) of dimethylformamide in such a way that the temperature remained below 160° C. After cooling to 30° C., 60.5 g (0.20 mol) of 2,2',4,4'-tetramethoxybenzophenone were introduced into the mixture, which was easily stirrable. The mixture was stirred at about 50°-52° C. for 4.5 hours and then added to 1.8 l of water to which 3 g of active carbon had been added. The hydrolyzate was filtered at about 95° C., and then 65 g of concentrated hydrochloric acid were added to the filtrate. The precipitate was filtered off with suction at 25° C., washed with water and dried at 125° C. under reduced pressure.
Name
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].CN(C)C=O.C[O:11][C:12]1[CH:29]=[C:28]([O:30]C)[CH:27]=[CH:26][C:13]=1[C:14]([C:16]1[CH:21]=[CH:20][C:19]([O:22]C)=[CH:18][C:17]=1[O:24]C)=[O:15]>O>[OH:11][C:12]1[CH:29]=[C:28]([OH:30])[CH:27]=[CH:26][C:13]=1[C:14]([C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][C:17]=1[OH:24])=[O:15] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
440 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
120 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
60.5 g
Type
reactant
Smiles
COC1=C(C(=O)C2=C(C=C(C=C2)OC)OC)C=CC(=C1)OC
Step Three
Name
Quantity
1.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at about 50°-52° C. for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 160° C
ADDITION
Type
ADDITION
Details
had been added
FILTRATION
Type
FILTRATION
Details
The hydrolyzate was filtered at about 95° C.
ADDITION
Type
ADDITION
Details
65 g of concentrated hydrochloric acid were added to the filtrate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction at 25° C.
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 125° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
OC1=C(C(=O)C2=C(C=C(C=C2)O)O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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